3-[(2R)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl]prop-2-ynoic acid
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Overview
Description
®-3-(1-(tert-Butoxycarbonyl)-2-methylpyrrolidin-2-yl)propiolic acid is a compound of interest in organic chemistry due to its unique structure and reactivity. The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a propiolic acid moiety. This combination of functional groups makes it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-(tert-Butoxycarbonyl)-2-methylpyrrolidin-2-yl)propiolic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step protects the amine group in the pyrrolidine ring.
Attachment of the Propiolic Acid Moiety: The propiolic acid group can be introduced through a coupling reaction with an appropriate alkyne precursor, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of ®-3-(1-(tert-Butoxycarbonyl)-2-methylpyrrolidin-2-yl)propiolic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propiolic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the alkyne group in the propiolic acid moiety, converting it to an alkene or alkane.
Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alkenes and alkanes.
Substitution: Deprotected pyrrolidine derivatives.
Scientific Research Applications
Chemistry
®-3-(1-(tert-Butoxycarbonyl)-2-methylpyrrolidin-2-yl)propiolic acid is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new chemical entities.
Biology
In biological research, the compound can be used to study enzyme interactions and metabolic pathways involving pyrrolidine derivatives. Its ability to undergo selective reactions makes it a useful tool in probing biological systems.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features can be exploited to develop drugs with specific biological activities.
Industry
In the industrial sector, ®-3-(1-(tert-Butoxycarbonyl)-2-methylpyrrolidin-2-yl)propiolic acid can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of ®-3-(1-(tert-Butoxycarbonyl)-2-methylpyrrolidin-2-yl)propiolic acid involves its ability to undergo selective chemical reactions. The tert-butoxycarbonyl group provides protection to the amine group, allowing for controlled reactions at other sites. The propiolic acid moiety can participate in various reactions, including coupling and cyclization, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
®-3-(1-(tert-Butoxycarbonyl)-2-methylpyrrolidin-2-yl)acetic acid: Similar structure but with an acetic acid moiety instead of a propiolic acid moiety.
®-3-(1-(tert-Butoxycarbonyl)-2-methylpyrrolidin-2-yl)butyric acid: Contains a butyric acid moiety instead of a propiolic acid moiety.
Uniqueness
®-3-(1-(tert-Butoxycarbonyl)-2-methylpyrrolidin-2-yl)propiolic acid is unique due to the presence of the propiolic acid moiety, which imparts distinct reactivity compared to its analogs. This allows for a broader range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-[(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]prop-2-ynoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-12(2,3)18-11(17)14-9-5-7-13(14,4)8-6-10(15)16/h5,7,9H2,1-4H3,(H,15,16)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDZQKWFTPDRMG-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)C#CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1C(=O)OC(C)(C)C)C#CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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